(3-Methoxyphenyl)-oxo-acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

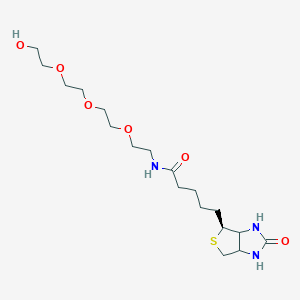

“(3-Methoxyphenyl)-oxo-acetonitrile” is a chemical compound with the molecular formula C9NO . It is also known by other names such as “(m-Methoxyphenyl)acetonitrile”, “m-Methoxy benzyl cyanide”, and "Benzeneacetonitrile, 3-methoxy-" .

Molecular Structure Analysis

The molecular structure of “(3-Methoxyphenyl)-oxo-acetonitrile” can be viewed using Java or Javascript . A study on a similar compound, (Z)-3-N-(ethyl)-2-N '-(3-methoxyphenyl imino) thiazolidine-4-one, determined its electron density distribution using single-crystal X-ray refinements .Aplicaciones Científicas De Investigación

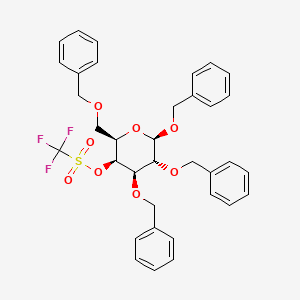

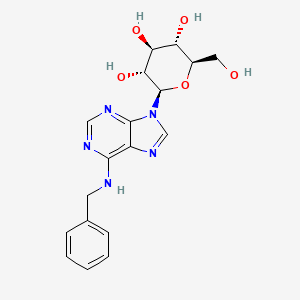

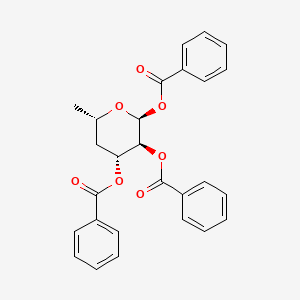

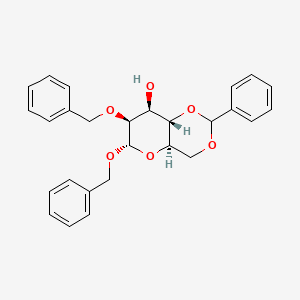

Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Synthesis of Glycosyl Building Blocks: This compound is used in the synthesis of glycosyl building blocks. It is used in the protection and deprotection of the 4- and 6-hydroxyl groups of glycosides .

Intermediate in Drug Synthesis: It is also used as an intermediate in the synthesis of drugs like Voglibose and Dapagliflozin .

Glucosylation Reactions: This compound is an important D-glucopyranose derivative for glucosylations .

Preparation of α-glucopyranosyl Chloride: It is used in the preparation of the α-glucopyranosyl chloride .

Synthesis of 1-C-α-D-glucopyranose Derivatives: This compound is used in the synthesis of 1-C-α-D-glucopyranose derivatives .

(3-Methoxyphenyl)-oxo-acetonitrile

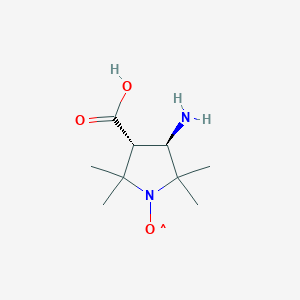

Synthesis of Quinazolinone Derivatives: This compound is used in the synthesis of quinazolinone derivatives . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .

Green Chemistry Approaches: It is used in green chemistry approaches, including the utilization of the DES and microwave-induced synthesis .

Synthesis of Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound is used in the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid .

Antioxidant Activity: It is a caffeine metabolite which showed high antioxidant activity .

Biomarker for Coffee Consumption: It is a very sensitive biomarker for the consumption of relatively small amount of coffee .

Inhibition of Prostaglandin E(2) Production: This compound can be used to inhibit prostaglandin E(2) production .

Propiedades

IUPAC Name |

(4aR,6S,7S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22-,23+,24-,25+,26?,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTAXRQQXZVWQA-FGUSILDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)